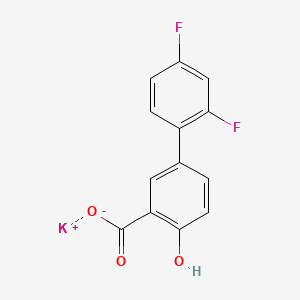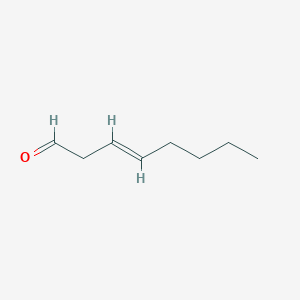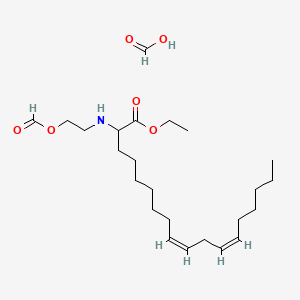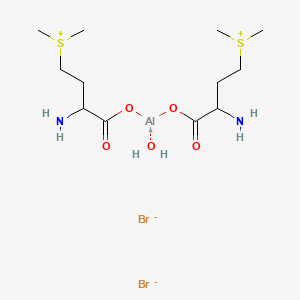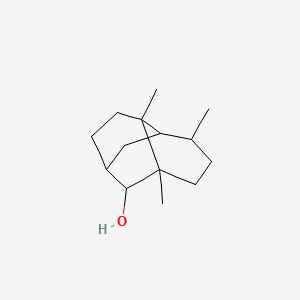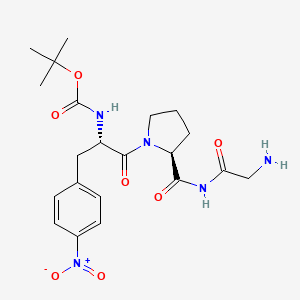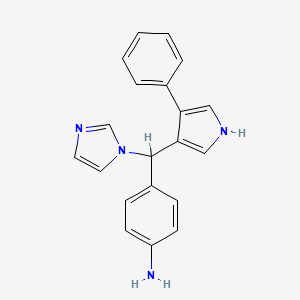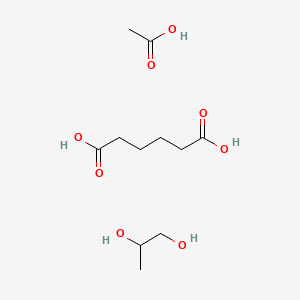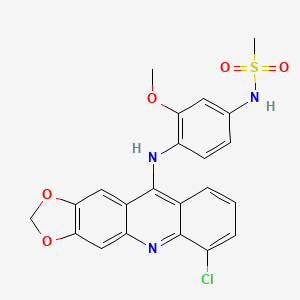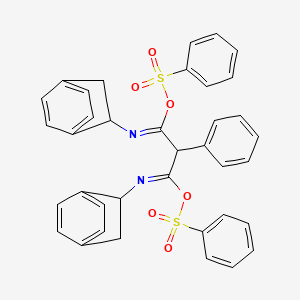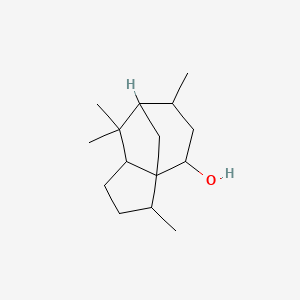
Tetrapotassium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is a heterocyclic organic compound with the molecular formula C11H23K4NO6P2 and a molecular weight of 483.644144 g/mol . This compound is known for its unique structure, which includes a trimethylhexyl group and two phosphonate groups connected via methylene bridges to an imino group. It is commonly used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an imino intermediate, which subsequently reacts with phosphorous acid to form the diphosphonate structure. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Water or an aqueous solution
pH: Basic, maintained by potassium hydroxide
Industrial Production Methods
In industrial settings, the production of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring high purity of 3,5,5-trimethylhexylamine, formaldehyde, and phosphorous acid.
Reaction: Conducting the reaction in a controlled environment with precise temperature and pH monitoring.
Purification: Using crystallization or precipitation methods to isolate the product.
Drying and Packaging: Ensuring the final product is free from moisture and contaminants before packaging.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates with lower oxidation states.
Substitution: The imino group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Phosphonic acids.
Reduction: Reduced phosphonates.
Substitution: Substituted imino derivatives.
Applications De Recherche Scientifique
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: Utilized in water treatment, corrosion inhibition, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound’s phosphonate groups can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions. In biological systems, it can inhibit enzymes by binding to their active sites or interacting with essential cofactors.
Comparaison Avec Des Composés Similaires
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is unique due to its specific structure and properties. Similar compounds include:
Tetrapotassium [[(octylimino)bis(methylene)]bisphosphonate: Similar structure but with an octyl group instead of a trimethylhexyl group.
Tetrapotassium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate: Contains a 2-ethylhexyl group.
Dipotassium dihydrogen [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate: Similar structure but with dipotassium and dihydrogen groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.
Propriétés
Numéro CAS |
94230-71-4 |
|---|---|
Formule moléculaire |
C11H23K4NO6P2 |
Poids moléculaire |
483.64 g/mol |
Nom IUPAC |
tetrapotassium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4K/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
Clé InChI |
CWQMSYRHVCNJCQ-UHFFFAOYSA-J |
SMILES canonique |
CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[K+].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


